molecular formula C24H36O5 B12694953 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate CAS No. 2857-83-2

5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate

Cat. No.: B12694953
CAS No.: 2857-83-2
M. Wt: 404.5 g/mol
InChI Key: ZZEABJWXAVDRKW-NTXICKLYSA-N
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Description

5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate is a synthetic steroid derivative It is characterized by its complex structure, which includes an epoxy group, multiple hydroxyl groups, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 5alpha,6alpha positions.

    Hydroxylation: Addition of hydroxyl groups at the 3beta and 17 positions.

    Acetylation: Introduction of the acetate group at the 3 position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain reaction conditions.

    Purification: Advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of epoxy groups to diols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield diols.

Scientific Research Applications

5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The epoxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5alpha,6alpha-Epoxy-3beta-hydroxy-16alpha-methylpregnan-20-one: Lacks the 17-hydroxyl group.

    5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one: Lacks the acetate group.

Uniqueness

5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2857-83-2

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(1S,2R,5S,11R,12S,14R,15R,16S)-15-acetyl-15-hydroxy-2,14,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate

InChI

InChI=1S/C24H36O5/c1-13-10-19-17-11-20-23(29-20)12-16(28-15(3)26)6-8-21(23,4)18(17)7-9-22(19,5)24(13,27)14(2)25/h13,16-20,27H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20?,21-,22+,23?,24+/m1/s1

InChI Key

ZZEABJWXAVDRKW-NTXICKLYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC4C5(O4)C[C@H](CC[C@@]5([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C

Canonical SMILES

CC1CC2C3CC4C5(O4)CC(CCC5(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C

Origin of Product

United States

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